3-(2-Methoxypyridin-4-YL)propanoic acid

Description

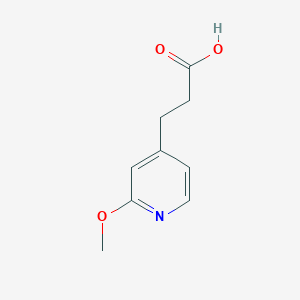

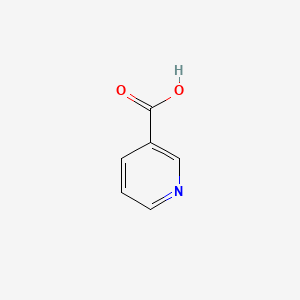

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxypyridin-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-8-6-7(4-5-10-8)2-3-9(11)12/h4-6H,2-3H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRMZWVSXQGAQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10557616 | |

| Record name | 3-(2-Methoxypyridin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102336-07-2 | |

| Record name | 2-Methoxy-4-pyridinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102336-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Methoxypyridin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(2-Methoxypyridin-4-YL)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 3-(2-Methoxypyridin-4-YL)propanoic acid, a valuable building block in medicinal chemistry and drug discovery. Due to the limited availability of a direct, published experimental protocol for this specific molecule, this document outlines a proposed synthetic route based on established chemical principles and analogous reactions reported in the scientific literature. The guide includes a detailed, theoretical experimental protocol, data presentation tables for expected outcomes, and a workflow diagram to facilitate understanding and execution in a laboratory setting.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a two-step process starting from the commercially available 4-cyanomethyl-2-methoxypyridine. This pathway involves the hydrolysis of the nitrile group to a carboxylic acid. This method is a common and generally high-yielding transformation in organic synthesis.

Overall Reaction Scheme:

This straightforward approach is advantageous due to the likely commercial availability of the starting material and the robustness of the hydrolysis reaction.

Experimental Protocol

This section details a theoretical, yet plausible, experimental procedure for the synthesis of this compound via the hydrolysis of 4-cyanomethyl-2-methoxypyridine.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 4-cyanomethyl-2-methoxypyridine | ≥95% | Commercially Available |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Standard Laboratory Supplier |

| Deionized Water (H₂O) | High Purity | Laboratory Supply |

| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Standard Laboratory Supplier |

| Diethyl Ether (Et₂O) | Anhydrous | Standard Laboratory Supplier |

| Hydrochloric Acid (HCl) | 1 M Solution | Standard Laboratory Supplier |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard Laboratory Supplier |

| Round-bottom flask (250 mL) | - | Standard Laboratory Glassware |

| Reflux condenser | - | Standard Laboratory Glassware |

| Magnetic stirrer and stir bar | - | Standard Laboratory Equipment |

| Heating mantle | - | Standard Laboratory Equipment |

| Separatory funnel (500 mL) | - | Standard Laboratory Glassware |

| pH paper or pH meter | - | Standard Laboratory Equipment |

| Rotary evaporator | - | Standard Laboratory Equipment |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-cyanomethyl-2-methoxypyridine (1 equivalent).

-

Acid Hydrolysis: To the starting material, slowly and carefully add a 50% (v/v) aqueous solution of sulfuric acid (e.g., 10 equivalents of H₂SO₄ in an equal volume of water). Caution: The addition of concentrated sulfuric acid to water is highly exothermic and should be performed with cooling and appropriate personal protective equipment.

-

Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This may take several hours.

-

Work-up:

-

Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium hydroxide until the pH is approximately 7. Caution: This neutralization is also exothermic.

-

Wash the aqueous layer with diethyl ether (3 x 50 mL) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.

-

Carefully acidify the aqueous layer to pH 3-4 with 1 M hydrochloric acid. The product, this compound, should precipitate out of the solution.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration and wash it with cold deionized water.

-

Dry the solid product under vacuum.

-

If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.

-

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the expected product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-cyanomethyl-2-methoxypyridine | C₈H₈N₂O | 148.16 | Not readily available |

| This compound | C₉H₁₁NO₃ | 181.19 | 102336-07-2 |

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Data | Expected Values |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.0-12.0 (br s, 1H, COOH), 8.1-8.2 (d, 1H, pyridine H6), 6.7-6.8 (m, 2H, pyridine H3, H5), 3.9-4.0 (s, 3H, OCH₃), 2.9-3.0 (t, 2H, CH₂-COOH), 2.6-2.7 (t, 2H, Ar-CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 178-180 (C=O), 163-165 (pyridine C2), 148-150 (pyridine C6), 145-147 (pyridine C4), 115-117 (pyridine C5), 110-112 (pyridine C3), 53-55 (OCH₃), 33-35 (CH₂-COOH), 30-32 (Ar-CH₂) |

| Mass Spectrometry (ESI+) | m/z: 182.0812 [M+H]⁺ |

Note: The exact chemical shifts (δ) in NMR spectra may vary slightly depending on the solvent and concentration.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis process.

Caption: Synthetic workflow for this compound.

This in-depth guide provides a robust framework for the synthesis of this compound. Researchers and drug development professionals can use this information as a starting point for their synthetic efforts, adapting the procedure as necessary based on laboratory conditions and available analytical instrumentation.

In-Depth Technical Guide: 3-(2-Methoxypyridin-4-YL)propanoic Acid

CAS Number: 102336-07-2

This technical guide provides a comprehensive overview of 3-(2-Methoxypyridin-4-YL)propanoic acid, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical and physical properties, safety information, and insights into its potential biological significance based on related structures.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 102336-07-2 | |

| Molecular Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | N/A |

| Monoisotopic Mass | 181.0739 Da | [1] |

| Predicted XlogP | 0.9 | [1] |

Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited. However, predicted mass spectrometry data can provide valuable information for its identification.

Predicted Mass Spectrometry Data:

| Adduct | m/z |

| [M+H]⁺ | 182.08118 |

| [M+Na]⁺ | 204.06312 |

| [M-H]⁻ | 180.06662 |

| [M+NH₄]⁺ | 199.10772 |

| [M+K]⁺ | 220.03706 |

| [M+H-H₂O]⁺ | 164.07116 |

| [M+HCOO]⁻ | 226.07210 |

| [M+CH₃COO]⁻ | 240.08775 |

Data sourced from PubChemLite.[1]

Synthesis

A detailed, experimentally verified protocol for the synthesis of this compound is not publicly available. However, general synthetic strategies for related pyridine carboxylic acids can be adapted. One potential synthetic workflow is outlined below.

Caption: A generalized synthetic workflow for this compound.

Biological Activity and Potential Applications

While no specific biological activity has been reported for this compound, the broader class of pyridine carboxylic acid derivatives is known for a wide range of pharmacological effects.[2] These compounds are recognized for their therapeutic potential in various diseases, including infections, inflammation, and cancer.[2] The pyridine ring is a common scaffold in medicinal chemistry, known to interact with biological targets through π-π stacking and hydrogen bonding.[2] The carboxylic acid group can enhance polarity and coordinate with metal ions in enzymes.[2]

Given these general properties of related compounds, this compound could be a candidate for screening in various biological assays to explore its potential as an enzyme inhibitor or for other therapeutic applications.[2]

Safety and Handling

For safe handling of this compound, standard laboratory precautions for handling chemical reagents should be followed. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat.[3] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any potential dust or vapors.[3] In case of contact with skin or eyes, the affected area should be rinsed immediately with plenty of water.[3]

General First Aid Measures:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Rinse mouth with water.

Always consult the material safety data sheet (MSDS) provided by the supplier for complete and detailed safety information.

Conclusion

This compound is a chemical compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific experimental data is currently sparse, its structural relationship to biologically active pyridine carboxylic acids suggests it may possess interesting pharmacological properties. Further research is warranted to fully characterize its physical, chemical, and biological profile.

References

physical and chemical characteristics of 3-(2-Methoxypyridin-4-YL)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Methoxypyridin-4-YL)propanoic acid is a pyridine carboxylic acid derivative. This class of compounds is of significant interest in medicinal chemistry due to the versatile role of the pyridine scaffold in interacting with various biological targets. The methoxy and propanoic acid functionalities further contribute to the molecule's physicochemical properties and potential biological activity. This document provides a comprehensive overview of the available physical, chemical, and potential biological characteristics of this compound, intended to serve as a foundational resource for research and development.

Chemical and Physical Characteristics

Table 1: Identifiers and Basic Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 102336-07-2 | [1] |

| Molecular Formula | C₉H₁₁NO₃ | [2][3] |

| Molecular Weight | 181.19 g/mol | - |

| Canonical SMILES | COC1=NC=CC(=C1)CCC(=O)O | [2][3] |

| InChI Key | UIRMZWVSXQGAQI-UHFFFAOYSA-N | [2][3] |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| XLogP3 | 0.9 | [2][3] |

| pKa (most acidic) | 4.30 ± 0.10 | [4] |

| Boiling Point | 313.3 ± 27.0 °C | [4] |

| Density | 1.203 ± 0.06 g/cm³ | [4] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly published. However, general methodologies for the synthesis and analysis of similar pyridine carboxylic acids can be adapted.

General Synthesis Approach

A plausible synthetic route could involve the modification of a pre-functionalized pyridine ring. For instance, a starting material like 4-substituted-2-methoxypyridine could undergo a series of reactions to introduce and elaborate the propanoic acid side chain. A generalized workflow is depicted below.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. A general protocol for acquiring NMR spectra is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and reference the spectra to the residual solvent peak.

High-Performance Liquid Chromatography (HPLC): HPLC is essential for assessing purity. A general reversed-phase HPLC method would be suitable.

-

Column: A C18 column is a common choice for separating moderately polar compounds.[1]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[2][5]

-

Detection: UV detection at a wavelength where the pyridine ring exhibits strong absorbance (e.g., around 260 nm).[6]

Potential Biological Activity and Signaling Pathways

While no specific biological activity or signaling pathway involvement has been reported for this compound, the broader class of methoxypyridine derivatives has shown a wide range of pharmacological activities.

Methoxypyridine-containing compounds have been investigated as inhibitors of various enzymes, including PI3K/mTOR, which are key components of signaling pathways involved in cell growth, proliferation, and survival.[7] The pyridine nitrogen can act as a hydrogen bond acceptor, and the overall scaffold can be tailored to fit into the active sites of target proteins.

Derivatives of pyridine carboxylic acids are also known to exhibit antimicrobial and anti-inflammatory properties.[8] The propanoic acid moiety could enhance water solubility and provide an additional point of interaction with biological targets.

Given the structural similarities to other biologically active molecules, this compound could potentially be explored for its activity in areas such as:

-

Enzyme inhibition (e.g., kinases, hydroxylases)

-

Receptor modulation

-

Antimicrobial or anticancer applications

The diagram below illustrates a simplified, hypothetical signaling pathway where a pyridine derivative might act as an inhibitor.

Conclusion

This compound is a compound with potential for further investigation in drug discovery and development. While specific experimental data is currently limited, this guide provides a foundational understanding based on its chemical structure and the known properties of related compounds. The generalized protocols for synthesis and analysis, along with the discussion of potential biological activities, offer a starting point for researchers interested in exploring this and similar molecules. Further experimental characterization is necessary to fully elucidate its physicochemical properties and biological functions.

References

- 1. benchchem.com [benchchem.com]

- 2. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]

- 3. PubChemLite - this compound (C9H11NO3) [pubchemlite.lcsb.uni.lu]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. helixchrom.com [helixchrom.com]

- 6. ptfarm.pl [ptfarm.pl]

- 7. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Potential Biological Activity of 3-(2-Methoxypyridin-4-YL)propanoic Acid: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Issued: December 24, 2025

Abstract

This technical guide addresses the current scientific understanding of the potential biological activity of the compound 3-(2-Methoxypyridin-4-YL)propanoic acid (CAS No. 102336-07-2). Following a comprehensive review of publicly available scientific literature and patent databases, this document confirms that, to date, there is no specific biological activity, quantitative data, or detailed experimental protocols published for this compound.

While direct data on the target compound is absent, this guide provides an in-depth analysis of structurally related compounds to infer potential areas of pharmacological interest. The biological activities of various methoxypyridine and propanoic acid derivatives are explored, with a particular focus on their roles as enzyme inhibitors and signaling pathway modulators. This analysis aims to provide a foundational context for researchers interested in the potential therapeutic applications of this chemical scaffold.

Introduction: The Methoxypyridine Propanoic Acid Scaffold

The chemical structure of this compound combines a methoxypyridine core with a propanoic acid side chain. Both moieties are prevalent in a wide range of biologically active molecules. Pyridine derivatives are known to exhibit diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The presence and position of substituents on the pyridine ring, such as the methoxy group (-OCH3), can significantly influence their biological activity.

This document will delve into the known biological activities of compounds that share structural similarities with this compound to provide a speculative framework for its potential bioactivity.

Analysis of Structurally Related Compounds

In the absence of direct data, the biological activities of analogous compounds can offer valuable insights. Research into related chemical structures suggests potential activity in the following areas:

PI3K/mTOR Pathway Inhibition

A notable area of investigation for methoxypyridine derivatives is in the field of oncology, specifically as inhibitors of the Phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. A series of sulfonamide methoxypyridine derivatives has been synthesized and evaluated as dual PI3K/mTOR inhibitors.[1][2][3] These compounds have shown promise in preclinical studies for their anti-proliferative effects in cancer cell lines.

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1] Its dysregulation is a hallmark of many cancers, making it a key target for drug development. The general mechanism involves the inhibition of PI3K and/or mTOR, which in turn blocks the phosphorylation of downstream effectors like AKT, leading to cell cycle arrest and apoptosis.[1][2]

While no direct evidence links this compound to this pathway, its methoxypyridine core suggests that it could be a scaffold for the design of novel PI3K/mTOR inhibitors.

Antiproliferative and Anticancer Activity

A broader analysis of pyridine derivatives reveals a consistent theme of antiproliferative activity against various cancer cell lines. A review of the structure-activity relationships of pyridine derivatives indicates that the inclusion of methoxy (-OMe) and carboxylic acid (-C=O) functional groups can enhance their anticancer properties.[4][5] Conversely, the presence of bulky groups or halogens may diminish this activity.[5]

Nicotinic Acetylcholine Receptor (nAChR) Modulation

Derivatives of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine have been identified as potent agonists of neuronal nicotinic acetylcholine receptors (nAChRs).[6] Substitutions on the pyridine ring have been shown to significantly affect their binding affinity and functional activity at different nAChR subtypes.[6] This highlights the potential for methoxypyridine-containing compounds to interact with neurotransmitter receptors.

Quantitative Data Summary

As previously stated, there is no publicly available quantitative data (e.g., IC50, EC50, Ki) for the biological activity of this compound.

Experimental Protocols

Detailed experimental methodologies for assays involving this compound are not available due to the absence of published research on its biological activity. For researchers interested in evaluating this compound, standard protocols for assessing PI3K/mTOR inhibition, general cytotoxicity, and receptor binding would be applicable.

Visualizing Potential Mechanisms: A Representative Pathway

To illustrate the type of signaling pathway that a structurally related compound might modulate, the following diagram depicts a simplified representation of the PI3K/AKT/mTOR signaling cascade, which is a target for some methoxypyridine derivatives.

Disclaimer: The following diagram is a hypothetical representation of a potential mechanism of action for a related class of compounds and is not based on experimental data for this compound.

Caption: Hypothetical PI3K/mTOR signaling pathway inhibited by a methoxypyridine derivative.

Conclusion and Future Directions

Future research should focus on the synthesis and in vitro screening of this compound to elucidate its biological functions. Initial studies could involve broad-spectrum kinase inhibitor screens, cytotoxicity assays against a panel of cancer cell lines, and receptor binding assays for common neurological targets. The results of these initial investigations will be crucial in determining the potential therapeutic value of this compound and guiding further drug development efforts.

References

- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Preparation of 3-(2-Methoxypyridin-4-YL)propanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 3-(2-methoxypyridin-4-yl)propanoic acid and its derivatives. This class of compounds holds significant interest in medicinal chemistry and drug development due to the presence of the methoxypyridine scaffold, a common motif in various biologically active molecules. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations of reaction pathways and experimental workflows to facilitate understanding and replication.

Synthetic Strategy Overview

The synthesis of this compound is strategically approached in a multi-step sequence, commencing with the preparation of a key intermediate, 4-bromo-2-methoxypyridine. This intermediate subsequently undergoes a palladium-catalyzed Heck reaction to introduce the three-carbon propanoic acid backbone. The resulting unsaturated ester is then reduced, followed by hydrolysis to yield the target carboxylic acid. Finally, derivatization of the carboxylic acid group allows for the synthesis of various esters and amides.

Caption: Overall synthetic workflow for this compound and its derivatives.

Experimental Protocols and Data

Synthesis of 4-Bromo-2-methoxypyridine (Starting Material)

The synthesis of the key starting material, 4-bromo-2-methoxypyridine, is achieved from 4-aminopyridine via a Sandmeyer-type reaction.

Reaction Scheme:

Caption: Synthesis of 4-bromo-2-methoxypyridine. Note: The methoxylation step is a conceptual representation as the primary cited protocol starts from 2-methoxy-4-aminopyridine.

Experimental Protocol:

A detailed and efficient protocol for the synthesis of 4-bromo-2-methoxypyridine has been described, starting from 2-methoxy-4-aminopyridine. For the purpose of this guide, we will adapt a known procedure for the bromination of an aminopyridine.

-

Diazotization: 4-Aminopyridine (10.1 g) is dissolved in 48% hydrobromic acid (165 mL). The solution is cooled to -10°C using a dry ice/acetone bath. A pre-cooled aqueous solution of sodium nitrite (7.04 g in 165 mL of water) is added dropwise over 30 minutes, maintaining the temperature below -10°C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

-

Work-up and Purification: The reaction is neutralized with a 4 M sodium hydroxide solution. The aqueous layer is extracted three times with methyl tert-butyl ether (150 mL each). The combined organic layers are dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the product.

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Aminopyridine | 1. HBr, NaNO₂ 2. NaOH | Water | -10 to RT | 16 | ~95% |

Table 1: Summary of the synthesis of 4-bromo-2-methoxypyridine.

Synthesis of Ethyl 3-(2-methoxypyridin-4-yl)acrylate (Heck Reaction)

The carbon-carbon bond formation is accomplished via a palladium-catalyzed Heck reaction between 4-bromo-2-methoxypyridine and ethyl acrylate.

Reaction Scheme:

Caption: Heck reaction for the synthesis of ethyl 3-(2-methoxypyridin-4-yl)acrylate.

Experimental Protocol:

-

Reaction Setup: A mixture of 4-bromo-2-methoxypyridine (1.0 eq), ethyl acrylate (1.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 eq), and triethylamine (Et₃N, 2.0 eq) is prepared in acetonitrile.

-

Reaction Conditions: The reaction mixture is heated to 100°C in a sealed vessel and stirred for 24 hours.

-

Work-up and Purification: After cooling to room temperature, the solvent is evaporated. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel.

| Aryl Halide | Olefin | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Bromo-2-methoxypyridine | Ethyl acrylate | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | Acetonitrile | 100 | 24 | 70-85% (estimated) |

Table 2: Summary of the Heck reaction conditions.

Synthesis of Ethyl 3-(2-methoxypyridin-4-yl)propanoate (Hydrogenation)

The reduction of the α,β-unsaturated ester to the saturated propanoate is achieved through catalytic hydrogenation.

Reaction Scheme:

Caption: Catalytic hydrogenation of the acrylate ester.

Experimental Protocol:

-

Reaction Setup: Ethyl 3-(2-methoxypyridin-4-yl)acrylate is dissolved in ethanol in a hydrogenation vessel. A catalytic amount of 10% palladium on carbon (Pd/C) is added.

-

Reaction Conditions: The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (1-4 atm) at room temperature for 12-24 hours.

-

Work-up and Purification: The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the product, which is often pure enough for the next step.

| Substrate | Catalyst | Solvent | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) |

| Ethyl 3-(2-methoxypyridin-4-yl)acrylate | 10% Pd/C | Ethanol | 1-4 | RT | 12-24 | >95% |

Table 3: Summary of the catalytic hydrogenation conditions.

Synthesis of this compound (Hydrolysis)

The final step to obtain the target carboxylic acid is the saponification of the ethyl ester.

Reaction Scheme:

Caption: Hydrolysis of the ethyl ester to the carboxylic acid.

Experimental Protocol:

-

Reaction: Ethyl 3-(2-methoxypyridin-4-yl)propanoate is dissolved in a mixture of tetrahydrofuran (THF) and water. An excess of lithium hydroxide (LiOH) is added, and the mixture is stirred at room temperature for 4-6 hours.

-

Work-up and Purification: The THF is removed under reduced pressure. The aqueous solution is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified to pH 3-4 with 1 M hydrochloric acid (HCl), leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum.

| Ester | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Ethyl 3-(2-methoxypyridin-4-yl)propanoate | LiOH | THF/Water | RT | 4-6 | >90% |

Table 4: Summary of the hydrolysis conditions.

Preparation of Derivatives

The synthesized this compound can be readily converted into various derivatives, such as esters and amides, which are often required for biological screening and drug development.

Esterification

Experimental Protocol (Fischer Esterification):

-

This compound is dissolved in the desired alcohol (e.g., methanol, ethanol).

-

A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), is added.

-

The mixture is heated at reflux for several hours.

-

After cooling, the excess alcohol is removed under reduced pressure. The residue is diluted with water and neutralized with a saturated sodium bicarbonate solution.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated to give the ester.

Amide Formation

Experimental Protocol (using a coupling agent):

-

To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane or DMF), a coupling agent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA, 2.0 eq) are added.

-

The mixture is stirred for 10-15 minutes to activate the carboxylic acid.

-

The desired amine (1.0-1.2 eq) is then added, and the reaction is stirred at room temperature for 12-24 hours.

-

The reaction mixture is diluted with an organic solvent and washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude amide is purified by column chromatography or recrystallization.

| Derivative | Reagents | Solvent | Key Features |

| Esters | Alcohol, cat. H₂SO₄ | Alcohol | Simple, classic method. |

| Amides | Amine, HATU, DIPEA | DCM or DMF | High yields, mild conditions, broad substrate scope.[1] |

Table 5: General conditions for the preparation of derivatives.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical progression of the synthetic strategy, highlighting the key transformations and intermediates.

Caption: Logical flow of the synthetic pathway from starting material to final derivatives.

This comprehensive guide provides a solid foundation for the preparation of this compound and its derivatives. The detailed protocols and tabulated data are intended to be a valuable resource for researchers in the field of organic and medicinal chemistry.

References

An In-depth Technical Guide on the Predicted Mechanism of Action for 3-(2-Methoxypyridin-4-YL)propanoic acid

To: Researchers, Scientists, and Drug Development Professionals

Subject: Predicted Mechanism of Action for 3-(2-Methoxypyridin-4-YL)propanoic acid

Executive Summary

This document provides a theoretical exploration of the potential mechanism of action for the compound this compound. Due to a lack of specific experimental data for this molecule in publicly available scientific literature, this guide will instead leverage structure-activity relationships (SAR) of analogous compounds containing the 2-methoxypyridine and propanoic acid moieties. Through this analysis, we will postulate potential biological targets and signaling pathways that may be modulated by this compound. The predictions herein are intended to guide initial hypothesis-driven research and experimental design.

Introduction

This compound is a small molecule featuring a pyridine ring substituted with a methoxy group at the 2-position and a propanoic acid group at the 4-position. While this specific compound is cataloged in chemical databases, there is a notable absence of published biological or pharmacological studies.[1] To predict its mechanism of action, we will analyze the known biological activities of structurally related compounds. The core structural motifs—the 2-methoxypyridine core and the propanoic acid side chain—are found in various bioactive molecules, offering clues to potential therapeutic applications.

Predicted Biological Targets and Mechanisms of Action

Based on the activities of analogous structures, we can hypothesize several potential mechanisms of action for this compound.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Several pyridine-propanoic acid derivatives have been identified as potent dual PPARα/γ agonists, demonstrating efficacy in models of diabetes.[2][3][4] The propanoic acid moiety is a common feature in PPAR agonists, where the carboxylic acid group forms critical interactions with the ligand-binding domain of the receptor.

Hypothesized Signaling Pathway:

If this compound acts as a PPAR agonist, it would likely involve the following pathway:

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition

Derivatives of sulfonamide methoxypyridine have been synthesized and evaluated as dual PI3K/mTOR inhibitors.[5][6] The methoxypyridine moiety in these compounds often occupies a key binding pocket in the kinase domain. While this compound lacks the sulfonamide group, the core pyridine structure could still confer some affinity for these targets.

Hypothesized Signaling Pathway:

Should the compound exhibit PI3K/mTOR inhibitory activity, the predicted pathway would be:

Antimicrobial Activity

Propanoic acid derivatives have been investigated for their antimicrobial properties.[7] Specifically, compounds bearing a 3-((4-hydroxyphenyl)amino)propanoic acid scaffold have shown activity against multidrug-resistant bacteria and fungi.[8] The mechanism for such compounds often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Proposed Experimental Workflow for Target Validation

To validate these hypotheses, a structured experimental approach is recommended. The following workflow outlines key experiments to elucidate the mechanism of action of this compound.

Data Presentation (Hypothetical)

While no quantitative data exists for this compound, the following tables illustrate how such data would be presented for clarity and comparison, based on the proposed experimental workflow.

Table 1: Hypothetical In Vitro Kinase Inhibition Data

| Kinase Target | IC50 (nM) for Compound X | IC50 (nM) for Control |

| PI3Kα | Data to be determined | Data to be determined |

| PI3Kβ | Data to be determined | Data to be determined |

| PI3Kδ | Data to be determined | Data to be determined |

| PI3Kγ | Data to be determined | Data to be determined |

| mTOR | Data to be determined | Data to be determined |

Table 2: Hypothetical PPAR Activation Data

| PPAR Subtype | EC50 (nM) for Compound X | % Max Activation vs. Control |

| PPARα | Data to be determined | Data to be determined |

| PPARγ | Data to be determined | Data to be determined |

| PPARδ | Data to be determined | Data to be determined |

Detailed Methodologies (Templates)

The following are templates for experimental protocols that would be necessary to generate the data outlined above.

In Vitro Kinase Inhibition Assay (e.g., for PI3K)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified PI3K isoforms.

-

Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay will be used to measure the phosphorylation of a substrate by the kinase. Inhibition of the kinase by the test compound results in a decreased FRET signal.

-

Materials: Purified recombinant PI3K isoforms, appropriate lipid substrate (e.g., PIP2), ATP, FRET donor and acceptor antibodies, test compound, and a suitable buffer system.

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a microplate, combine the kinase, substrate, and test compound at various concentrations.

-

Initiate the reaction by adding ATP.

-

Incubate for a specified time at a controlled temperature.

-

Stop the reaction and add the FRET antibody pair.

-

Read the plate on a TR-FRET-compatible plate reader.

-

Calculate IC50 values by fitting the data to a dose-response curve.

-

PPAR Co-transfection Reporter Gene Assay

-

Objective: To measure the activation of PPAR subtypes by the test compound in a cellular context.

-

Principle: Cells are transiently co-transfected with an expression vector for a PPAR subtype and a reporter plasmid containing a PPAR response element (PPRE) driving the expression of a reporter gene (e.g., luciferase). Activation of the receptor by a ligand leads to the expression of the reporter gene.

-

Materials: A suitable cell line (e.g., HEK293T), expression vectors for PPARα, γ, and δ, a PPRE-luciferase reporter vector, a transfection reagent, the test compound, and a luciferase assay system.

-

Procedure:

-

Seed cells in a multi-well plate.

-

Co-transfect the cells with the appropriate plasmids.

-

After an incubation period, treat the cells with various concentrations of the test compound.

-

Incubate for 24-48 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Calculate EC50 values from the dose-response data.

-

Conclusion

While the precise mechanism of action for this compound remains to be experimentally determined, analysis of its structural components allows for the formulation of several plausible hypotheses. The presence of the propanoic acid group is suggestive of interactions with nuclear receptors like PPARs, while the 2-methoxypyridine core is found in inhibitors of key signaling kinases such as PI3K. The proposed experimental workflow provides a clear path forward for elucidating the true biological activity of this compound. Further investigation is warranted to explore its therapeutic potential.

References

- 1. PubChemLite - this compound (C9H11NO3) [pubchemlite.lcsb.uni.lu]

- 2. Pyridine-3-propanoic acids: Discovery of dual PPARalpha/gamma agonists as antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

literature review on 3-(2-Methoxypyridin-4-YL)propanoic acid

An In-depth Technical Guide on 3-(2-Methoxypyridin-4-YL)propanoic Acid: A Literature Review of Structurally Related Compounds

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of this compound and its structural analogs. Due to the limited availability of direct research on this specific molecule, this review focuses on the biological activities, experimental protocols, and quantitative data of closely related compounds. This approach aims to provide a strong foundation for researchers interested in the synthesis, evaluation, and potential therapeutic applications of this chemical scaffold.

Core Compound Information

This compound is a pyridine derivative with the following structural information:

-

Molecular Formula: C9H11NO3[1]

-

Molecular Weight: 181.19 g/mol

-

SMILES: COC1=NC=CC(=C1)CCC(=O)O[1]

-

InChIKey: UIRMZWVSXQGAQI-UHFFFAOYSA-N[1]

While no dedicated studies on the biological activity of this specific compound are publicly available, its structure is cited in patent literature as a potential inhibitor of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase[2].

Potential Therapeutic Target: HIF Prolyl Hydroxylase Inhibition

The primary therapeutic potential of this compound, inferred from patent literature, lies in the inhibition of HIF prolyl hydroxylase (PHD) enzymes.

Signaling Pathway

HIF is a transcription factor that plays a crucial role in the cellular response to low oxygen levels (hypoxia). Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate the alpha subunit of HIF (HIF-α), which targets it for degradation by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. Inhibition of PHD enzymes prevents HIF-α degradation, leading to its stabilization and the activation of downstream genes that promote erythropoiesis (red blood cell production) and iron metabolism. This makes PHD inhibitors a promising therapeutic class for treating anemia, particularly in patients with chronic kidney disease[2][3].

References

In Silico Analysis of 3-(2-Methoxypyridin-4-YL)propanoic Acid: A Technical Guide to Molecular Docking and Target Identification

For Immediate Release

This whitepaper provides a comprehensive technical guide for the in silico modeling and molecular docking of 3-(2-Methoxypyridin-4-YL)propanoic acid, a novel compound with potential therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry. It outlines a systematic workflow for identifying potential biological targets, elucidating binding interactions, and predicting the compound's mechanism of action using computational methods.

Introduction

This compound is a small molecule featuring a methoxypyridine core linked to a propanoic acid moiety. While the biological activity of this specific compound is not extensively documented, its structural motifs are present in various biologically active molecules. The methoxypyridine group is a key component in a number of kinase inhibitors and other targeted therapies, often contributing to improved pharmacokinetic properties.[1][2] The propanoic acid functional group is characteristic of several non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[3][4][5]

Given these structural alerts, a plausible hypothesis is that this compound may exhibit inhibitory activity against enzymes involved in inflammatory pathways. This guide will therefore focus on a hypothetical in silico investigation of this compound against cyclooxygenase-2 (COX-2), a well-established target in inflammation and pain.

In Silico Workflow for Target Identification and Validation

The in silico analysis of a novel compound like this compound follows a structured, multi-step process. This workflow is designed to efficiently screen potential biological targets and to provide detailed insights into the molecular interactions between the ligand and its putative receptor.

References

- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Docking Studies and α-Substitution Effects on the Anti-Inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of 3-(2-Methoxypyridin-4-YL)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Methoxypyridin-4-YL)propanoic acid is a small molecule with structural similarities to known inhibitors of prolyl hydroxylase domain (PHD) enzymes. These enzymes are critical cellular oxygen sensors that, under normoxic conditions, hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF-α), targeting it for proteasomal degradation. Inhibition of PHDs prevents HIF-α degradation, leading to its stabilization and the activation of downstream hypoxia-responsive genes. This pathway is a significant therapeutic target for conditions such as the anemia associated with chronic kidney disease.

These application notes provide a comprehensive framework for the in vitro characterization of this compound as a potential HIF-PHD inhibitor. The protocols detailed below will enable researchers to determine the potency and mechanism of action of this compound.

Quantitative Data Summary of Known HIF-PHD Inhibitors

The following table summarizes the in vitro potency of several well-characterized HIF-PHD inhibitors against the three human PHD isoforms. This data is crucial for establishing appropriate concentration ranges for in vitro experiments with this compound and serves as a benchmark for comparing its activity.

| Inhibitor | PHD1 IC₅₀ (nM) | PHD2 IC₅₀ (nM) | PHD3 IC₅₀ (nM) | Reference(s) |

| Vadadustat | 15.36 | 11.83 | 7.63 | [1] |

| Daprodustat | 3.5 | 22.2 | 5.5 | [1] |

| Roxadustat | - | 591 | - | [1] |

| Molidustat | 480 | 280 | 450 | [1] |

Note: IC₅₀ values can exhibit variability depending on the specific assay conditions.

Signaling Pathway

The primary mechanism of action for HIF-PHD inhibitors involves the stabilization of HIF-1α, which subsequently leads to the transcription of target genes.

Caption: Mechanism of HIF-1α stabilization by PHD inhibition.

Experimental Protocols

In Vitro PHD2 Enzyme Inhibition Assay (Colorimetric)

This protocol is adapted from a method that monitors the consumption of the PHD co-substrate, α-ketoglutarate (α-KG), providing a direct measure of enzyme activity.[2]

A. Materials:

-

Recombinant human PHD2 enzyme

-

HIF-1α peptide substrate (e.g., residues 556-574)

-

α-Ketoglutarate (α-KG)

-

Ascorbate

-

Ferrous sulfate (FeSO₄)

-

HEPES buffer (pH 7.5)

-

This compound

-

2,4-dinitrophenylhydrazine (2,4-DNPH)

-

Sodium hydroxide (NaOH)

-

96-well microplate

-

Plate reader capable of measuring absorbance at ~500-540 nm

B. Experimental Workflow:

Caption: Workflow for the colorimetric PHD2 inhibition assay.

C. Detailed Protocol:

-

Prepare a reaction buffer containing HEPES, ascorbate, and FeSO₄.

-

In a 96-well plate, add the reaction buffer, recombinant PHD2 enzyme, and the HIF-1α peptide substrate.

-

Add varying concentrations of this compound to the appropriate wells. Include wells with a known inhibitor as a positive control and DMSO as a vehicle control.

-

Pre-incubate the plate for 10-15 minutes at room temperature.

-

Initiate the enzymatic reaction by adding a saturating concentration of α-KG (e.g., 100-500 µM).[2]

-

Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding 2,4-DNPH, which derivatizes the remaining α-KG.

-

Incubate for 10 minutes to allow for the derivatization to complete.[2]

-

Add concentrated NaOH to develop a colored product.

-

Read the absorbance on a plate reader. The signal will be inversely proportional to enzyme activity.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based HIF-1α Stabilization Assay (Western Blot)

This assay qualitatively and semi-quantitatively measures the accumulation of HIF-1α protein in cells treated with the test compound.

A. Materials:

-

Human cell line (e.g., HeLa, U2OS, or a renal cell carcinoma line like RCC4)[3]

-

Cell culture medium and supplements

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-HIF-1α and anti-β-actin (or another loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

B. Detailed Protocol:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound for a specified duration (typically 4-24 hours).[1] Include a vehicle control (DMSO) and a positive control (e.g., Molidustat or CoCl₂).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.[1]

-

Protein Quantification: Centrifuge the lysates to remove cell debris and determine the protein concentration of the supernatant.[1]

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Analysis:

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Re-probe the membrane with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.

-

Quantify the band intensities using image analysis software and normalize the HIF-1α signal to the loading control.[1]

-

Hypoxia Response Element (HRE) Luciferase Reporter Assay

This assay measures the transcriptional activity of HIF by utilizing a reporter construct containing HREs upstream of a luciferase gene.[1][3]

A. Materials:

-

Transfectable cell line (e.g., HEK293T)

-

HRE-luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase for normalization)

-

Transfection reagent

-

This compound

-

Dual-luciferase reporter assay system

B. Detailed Protocol:

-

Transfection: Co-transfect cells with the HRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.[1]

-

Treatment: After 24 hours, replace the medium and treat the cells with various concentrations of this compound.

-

Incubation: Incubate the cells for an additional 18-24 hours.

-

Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Determine the EC₅₀ value from the dose-response curve.

Experimental Considerations

-

Concentration Range: Based on the data for known inhibitors, a starting point for in vitro studies would be in the low micromolar to nanomolar range. It is recommended to perform a wide dose-response curve (e.g., from 1 nM to 100 µM) to determine the potency of this compound.

-

Incubation Time: The optimal incubation time should be determined for each assay, with typical time points ranging from 4 to 24 hours for cell-based assays.[1]

-

Cell Line Selection: The choice of cell line can influence the results. It is advisable to test the compound in multiple cell lines to confirm its activity.

By employing these methodologies, researchers can effectively determine the in vitro potency and mechanism of action of this compound, providing a solid foundation for further drug development efforts targeting the HIF pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02103H [pubs.rsc.org]

Application Notes and Protocols for 3-(2-Methoxypyridin-4-YL)propanoic Acid in Medicinal Chemistry

Therefore, this document provides an overview of the potential applications and methodologies based on the known activities of structurally related compounds, namely arylpropanoic acid derivatives and molecules containing a methoxypyridine scaffold. This information is intended to serve as a guide for researchers interested in exploring the potential of 3-(2-Methoxypyridin-4-YL)propanoic acid.

Introduction to Structurally Related Compounds

This compound contains two key structural motifs that are prevalent in medicinally active compounds: a propanoic acid group attached to an aromatic ring (a feature of arylpropanoic acids) and a methoxypyridine core.

-

Arylpropanoic Acid Derivatives: This class of compounds is well-known for its non-steroidal anti-inflammatory drug (NSAID) activity.[1][2] Members of this class, such as ibuprofen and naproxen, typically function by inhibiting cyclooxygenase (COX) enzymes.[1][2] Beyond inflammation, derivatives have been explored for a range of pharmacological activities including analgesic, antibacterial, anticonvulsant, and anticancer effects.[1][2]

-

Methoxypyridine Derivatives: The methoxypyridine scaffold is present in a variety of bioactive molecules. For instance, sulfonamide methoxypyridine derivatives have been investigated as potent dual inhibitors of PI3K (phosphatidylinositol 3-kinase) and mTOR (mammalian target of rapamycin), important targets in cancer therapy.[3]

Given these precedents, it is plausible that this compound could be investigated for similar biological activities.

Potential Therapeutic Applications and Investigational Pathways

Based on the activities of related compounds, potential therapeutic applications for this compound could be explored in the following areas.

Anti-inflammatory and Analgesic Activity

The presence of the arylpropanoic acid moiety suggests a primary investigation into its potential as an anti-inflammatory and analgesic agent.

Caption: Workflow for evaluating the anti-inflammatory and analgesic potential of a novel compound.

Anticancer Activity (PI3K/mTOR Pathway)

The methoxypyridine core, found in known PI3K/mTOR inhibitors, suggests that this compound could be evaluated as an anticancer agent.[3] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is common in many cancers.

References

Application Notes and Protocols: 3-(2-Methoxypyridin-4-YL)propanoic Acid as a Chemical Probe

To the Researcher, Scientist, and Drug Development Professional,

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is currently no available information on the use of 3-(2-Methoxypyridin-4-YL)propanoic acid as a chemical probe. Extensive searches have not yielded any data regarding its biological targets, mechanism of action, or established experimental protocols.

Therefore, the creation of detailed Application Notes and Protocols, as requested, is not possible at this time. The core requirements—including the presentation of quantitative data, detailed experimental methodologies, and the visualization of signaling pathways—cannot be fulfilled due to the absence of foundational research on this specific compound in the capacity of a chemical probe.

While the requested information for this particular molecule is unavailable, we are providing a generalized framework and example protocols that are typically included in application notes for chemical probes. This information is intended to serve as a general guide for researchers working with other validated chemical probes.

I. General Principles of Utilizing Chemical Probes

Chemical probes are small molecules used to study and manipulate biological systems by interacting with a specific protein target. A well-characterized chemical probe should ideally have:

-

High Potency: Effective at low concentrations to minimize off-target effects.

-

High Selectivity: Interacts with a specific target or a very limited number of targets.

-

Known Mechanism of Action: The nature of the interaction with the target (e.g., inhibitor, activator, antagonist) is well-understood.

-

Cellular Activity: The ability to penetrate cell membranes and engage its target in a cellular context.

-

A Structurally Similar Inactive Control: A molecule that is chemically similar to the probe but does not interact with the target, used to distinguish on-target from off-target effects.

II. Example Experimental Workflow for a Hypothetical Chemical Probe

The following diagram illustrates a general workflow for characterizing a novel chemical probe.

Caption: A typical workflow for the validation of a chemical probe.

III. Example Protocols (Generalized)

Below are generalized protocols that would be adapted for a specific chemical probe.

A. Western Blotting to Assess Target Engagement

This protocol is used to determine if the chemical probe affects a signaling pathway downstream of its target.

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa, HEK293T) in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of the chemical probe (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 2, 6, 24 hours).

-

Include a negative control compound where available.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and resolve by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against the target protein and downstream signaling molecules.

-

Use an appropriate secondary antibody and detect with a chemiluminescent substrate.

-

B. Cell Viability Assay

This assay measures the effect of the chemical probe on cell proliferation and cytotoxicity.

-

Cell Plating:

-

Seed cells in a 96-well plate at a predetermined density.

-

-

Compound Treatment:

-

Treat cells with a serial dilution of the chemical probe.

-

-

Incubation:

-

Incubate for a specified period (e.g., 72 hours).

-

-

Viability Assessment:

-

Add a viability reagent (e.g., CellTiter-Glo®, MTT) and measure the signal according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate IC₅₀ values from the dose-response curves.

-

IV. Example Data Presentation

Quantitative data from experiments would be presented in tables for clarity.

Table 1: In Vitro IC₅₀ Values for a Hypothetical Probe

| Assay Type | Target Protein | IC₅₀ (nM) |

| Biochemical Assay | Target X | 50 |

| Cell-Based Assay | Target X | 200 |

| Off-Target Kinase Panel | Kinase Y | >10,000 |

| Off-Target Kinase Panel | Kinase Z | >10,000 |

V. Example Signaling Pathway Diagram

This is a hypothetical signaling pathway that could be modulated by a chemical probe.

Caption: Inhibition of a target kinase by a chemical probe.

While we are unable to provide specific information for this compound, we hope this generalized guide will be a valuable resource for your research endeavors with other chemical probes. We recommend consulting chemical probe databases and scientific literature for validated tools relevant to your biological questions.

Application Notes and Protocols for the Analysis of 3-(2-Methoxypyridin-4-YL)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 3-(2-Methoxypyridin-4-YL)propanoic acid in various matrices. The methodologies outlined below are based on established analytical techniques and are intended to serve as a comprehensive guide for researchers in pharmaceutical development and related fields.

Introduction

This compound is a chemical compound of interest in drug discovery and development. Accurate and precise quantification of this molecule in biological and chemical samples is crucial for pharmacokinetic, toxicokinetic, and quality control studies. This document details two primary analytical methods for its detection: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C9H11NO3 | [1] |

| Molecular Weight | 181.19 g/mol | [2] |

| Monoisotopic Mass | 181.0739 Da | [1] |

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not the primary requirement.

Experimental Protocol

1. Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (50:50 acetonitrile:water) to obtain a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution.

-

Sample Solution: Prepare the sample to a target concentration within the calibration range using the diluent. Filter the final solution through a 0.45 µm PVDF membrane filter before injection.[3]

2. Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and 25 mM phosphate buffer (pH 3.5) in a 38:62 (v/v) ratio.[4][5]

-

Flow Rate: 1.0 mL/min.[3]

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

UV Detection: 264 nm.[3]

-

Run Time: 20 minutes.[3]

Data Presentation

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Precision (%RSD) | < 2.0% |

| Accuracy (% Recovery) | 98.0 - 102.0% |

Workflow Diagram

References

- 1. PubChemLite - this compound (C9H11NO3) [pubchemlite.lcsb.uni.lu]

- 2. chemuniverse.com [chemuniverse.com]

- 3. researchgate.net [researchgate.net]

- 4. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase | CoLab [colab.ws]

- 5. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-(2-Methoxypyridin-4-YL)propanoic acid in Cell Culture

Abstract

This document provides a detailed guide for the use of 3-(2-Methoxypyridin-4-YL)propanoic acid in cell culture experiments. Due to a lack of specific published data on the optimal dosage and mechanism of action for this particular compound, this protocol offers a generalized framework based on common practices for introducing novel small molecules to in vitro cell systems. The provided concentration ranges are starting points for dose-response studies, and the proposed experimental workflows are designed to elucidate the compound's biological activity.

Introduction

This compound is a small molecule with potential biological activity. As a derivative of propanoic acid and methoxypyridine, it may interact with various cellular pathways. However, to date, there is no specific literature detailing its effects or recommended dosage in cell culture. Therefore, researchers should approach its use with a systematic and investigative mindset. These notes provide a starting point for determining the effective concentration range and potential biological effects of this compound.

Materials and Reagents

-

This compound (Source to be specified by the researcher)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics

-

Phosphate-Buffered Saline (PBS)

-

Cell line of interest

-

Cell viability assay (e.g., MTT, PrestoBlue™, or similar)

-

Sterile, disposable labware (pipettes, tubes, flasks, plates)

Preparation of Stock Solution

A concentrated stock solution is essential for accurate and reproducible dosing.

Protocol:

-

Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.

-

Add an appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 50 mM, or 100 mM).

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Recommended Dosage for Initial Screening

Since no established dosage is available, a broad concentration range should be tested initially to determine the cytotoxic and sub-toxic concentrations.

Table 1: Recommended Concentration Ranges for Initial Dose-Response Experiments

| Experiment Type | Recommended Concentration Range | Purpose |

| Initial Cytotoxicity Screen | 0.1 µM - 100 µM | To determine the concentration at which the compound affects cell viability. |

| Sub-toxic Functional Assays | 0.01 µM - 10 µM | For investigating biological effects without inducing significant cell death. |

Experimental Protocols

Cell Viability Assay (Dose-Response Curve)

This protocol will establish the half-maximal inhibitory concentration (IC50) of the compound on the chosen cell line.

Workflow Diagram:

Caption: Workflow for determining the IC50 of a novel compound.

Protocol:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare a series of dilutions of this compound in complete cell culture medium from the stock solution. A typical range for initial screening is 0.1, 1, 10, 50, and 100 µM. Include a vehicle control (DMSO only) and a no-treatment control.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.

-

Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Perform a cell viability assay according to the manufacturer's protocol.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Investigating Potential Signaling Pathways

Based on the structure of the compound, it is hypothesized that it may interact with kinase signaling pathways. The following is a generalized workflow to screen for effects on common pathways like PI3K/AKT/mTOR or MAPK/ERK.

Signaling Pathway Investigation Workflow:

Caption: Workflow for investigating the effect on signaling pathways.

Protocol:

-

Treat cells with a sub-toxic concentration of this compound (determined from the cell viability assay) for various time points (e.g., 0, 15, 30, 60 minutes).

-

Lyse the cells and collect the protein lysates.

-

Quantify the protein concentration in each lysate.

-

Perform Western blotting to analyze the phosphorylation status of key signaling proteins (e.g., AKT, ERK, mTOR).

-

Analyze the results to determine if the compound modulates these pathways.

Conclusion

The provided protocols offer a foundational approach for characterizing the in vitro effects of this compound. Researchers should meticulously document their findings, including dose-response curves and observed cellular effects, to contribute to the understanding of this novel compound. Further experiments, such as cell cycle analysis, apoptosis assays, and more specific pathway investigations, should be designed based on the initial screening results.

Application Note and Protocol: Determination of the Solubility of 3-(2-Methoxypyridin-4-YL)propanoic acid in Common Laboratory Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(2-Methoxypyridin-4-YL)propanoic acid is a chemical compound with potential applications in various research and development settings. A fundamental physicochemical property that is crucial for its handling, formulation, and biological testing is its solubility in common laboratory solvents. Understanding the solubility profile is essential for designing experiments, developing formulations, and ensuring accurate results in biological assays. This document provides a detailed protocol for determining the thermodynamic solubility of this compound in a range of common laboratory solvents. While specific quantitative solubility data for this compound is not widely published, the following protocols offer a standardized approach for its experimental determination.

Data Presentation

The following table should be used to summarize the experimentally determined solubility of this compound.

Table 1: Solubility of this compound in Common Laboratory Solvents at 25°C

| Solvent | Polarity Index | Qualitative Solubility (e.g., Soluble, Sparingly Soluble, Insoluble) | Quantitative Solubility (mg/mL or µM) |

| Water | 10.2 | ||

| Phosphate-Buffered Saline (PBS) pH 7.4 | ~10 | ||

| Methanol | 5.1 | ||

| Ethanol | 4.3 | ||

| Isopropanol | 3.9 | ||

| Acetonitrile | 5.8 | ||

| Dimethyl Sulfoxide (DMSO) | 7.2 | ||

| N,N-Dimethylformamide (DMF) | 6.4 | ||

| Tetrahydrofuran (THF) | 4.0 | ||

| Dichloromethane (DCM) | 3.1 | ||

| Ethyl Acetate | 4.4 | ||

| Hexanes | 0.1 |

Experimental Protocols

This section details the "shake-flask" method, a gold standard for determining thermodynamic solubility.[1][2] This method involves agitating an excess amount of the solid compound in the solvent for a sufficient time to reach equilibrium, followed by quantifying the concentration of the dissolved compound.

Materials and Reagents

-

This compound (solid)

-

Selected solvents (see Table 1), analytical grade or higher

-

Analytical balance

-

Vials with screw caps (e.g., 2 mL or 4 mL glass vials)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE or PVDF)

-

Syringes

-

Volumetric flasks and pipettes

-

Quantification instrument (e.g., UV-Vis spectrophotometer or HPLC system)

Protocol for Thermodynamic Solubility Determination

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure a saturated solution is formed. A general guideline is to add enough solid so that it is visibly present after the incubation period.

-

Add a known volume (e.g., 1 mL) of the selected solvent to the vial.

-

Securely cap the vial and vortex briefly to disperse the solid.

-

-

Equilibration:

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours.[1][2] The time required for equilibration should be determined experimentally by measuring the concentration at different time points until it remains constant.[2]

-

-

Separation of Undissolved Solid:

-

After incubation, allow the vials to stand to let the excess solid settle.

-

To separate the dissolved compound from the solid, two methods can be used:

-

Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Filtration: Carefully draw the supernatant into a syringe and filter it through a syringe filter into a clean vial. Ensure the filter material is compatible with the solvent used.

-

-

-

Quantification of Dissolved Compound:

-

The concentration of this compound in the clear, saturated solution is then determined. This is typically done using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Standard Curve Preparation: A standard curve must be generated by preparing a series of solutions of known concentrations of the compound in the same solvent.

-

Sample Analysis:

-